5-Chloro-6-nitroquinoline

描述

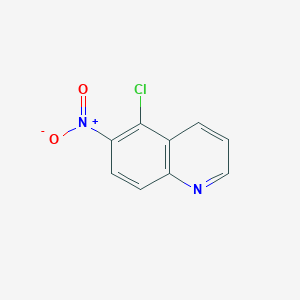

5-Chloro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClN2O2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are widely found in nature and have significant applications in various fields, including medicine, chemistry, and industry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-nitroquinoline typically involves the nitration of 5-chloroquinoline. One common method is the reaction of 5-chloroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

5-Chloro-6-nitroquinoline undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Chloro-6-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Oxidized quinoline derivatives.

科学研究应用

5-Chloro-6-nitroquinoline has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

Biological Studies: The compound is used in studies related to enzyme inhibition and molecular interactions due to its unique structural properties.

Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 5-Chloro-6-nitroquinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the quinoline ring can interact with nucleic acids and proteins, influencing their function .

相似化合物的比较

Similar Compounds

5-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitroquinoline: Lacks the chlorine atom, affecting its substitution reactions.

8-Nitroquinoline: Has the nitro group at a different position, leading to different reactivity and applications

Uniqueness

5-Chloro-6-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research, making it a valuable compound for various scientific studies .

生物活性

5-Chloro-6-nitroquinoline is a compound that has garnered attention in biological research due to its potential antimicrobial and anticancer properties. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Its molecular formula is C₉H₆ClN₃O₂. The presence of chlorine and nitro groups at specific positions significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves the generation of reactive oxygen species (ROS) through redox reactions facilitated by the nitro group, which can lead to cellular damage in bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | ROS generation |

| Escherichia coli | 16 µg/mL | Disruption of cell membrane integrity |

| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of metabolic pathways |

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies suggest that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 (Breast) | 1.5 | Caspase activation |

| A549 (Lung) | 2.3 | ROS-mediated apoptosis |

| HeLa (Cervical) | 1.8 | Inhibition of cell cycle progression |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The nitro group can undergo reduction, leading to the formation of ROS, which are toxic to both microbial and cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, disrupting essential biochemical pathways.

- DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA strands, affecting replication and transcription processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models, highlighting its potential as a therapeutic agent for treating resistant infections .

Study on Anticancer Properties

In another study focusing on breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through caspase-dependent pathways. These findings suggest that this compound could be developed into a viable anticancer drug .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-6-nitroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Begin with established quinoline nitration and chlorination protocols. For nitration, use mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) to avoid over-nitration. Chlorination can be achieved via electrophilic substitution using Cl₂ or SOCl₂ in anhydrous conditions. Monitor reaction progress using TLC or HPLC, and optimize yields by adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time . For reproducibility, document all parameters (e.g., temperature ramp rates, stirring speeds) as per journal guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry. NMR will confirm substitution patterns (e.g., nitro and chloro group positions via chemical shifts and coupling constants). IR can validate nitro (asymmetric stretching ~1520 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral data with databases like NIST Chemistry WebBook for known analogs (e.g., 4-Chloroquinoline) to resolve ambiguities .

Q. How should stability studies for this compound be designed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Use HPLC to monitor degradation products (e.g., nitro group reduction or dechlorination). Store samples in amber glassware under inert atmospheres (argon or nitrogen) to minimize oxidation. Report degradation kinetics (e.g., Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities, tautomerism, or solvent effects. Employ 2D NMR (COSY, NOESY) to confirm connectivity and distinguish regioisomers. For mass spectrometry discrepancies, use tandem MS (MS/MS) to fragment ions and compare with computational predictions (e.g., DFT calculations). Validate findings with independent synthetic replicates and peer review .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare activation energies for nitro-group reduction or chloro displacement using software like Gaussian or ORCA. Validate models with experimental kinetic data (e.g., Eyring plots) and adjust basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. How can researchers design experiments to elucidate the mechanism of this compound’s biological activity?

- Methodological Answer : Use a combination of in vitro assays (e.g., enzyme inhibition) and in silico docking (AutoDock Vina) to identify target interactions. Perform isotopic labeling (e.g., ¹⁵N-nitro groups) to track metabolic pathways. For preclinical studies, follow NIH guidelines for dose-response experiments, including negative controls and blinded data analysis to minimize bias .

Q. What strategies mitigate environmental risks during this compound disposal?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC50 tests) to assess aquatic impact. Neutralize nitro groups via catalytic hydrogenation (Pd/C, H₂) before disposal. Document waste treatment protocols (e.g., incineration at >1000°C) and adhere to EPA regulations for halogenated compounds .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in catalytic applications of this compound?

- Methodological Answer : Perform sensitivity analyses to identify variables causing discrepancies (e.g., catalyst loading, solvent purity). Use statistical tools (ANOVA, Tukey tests) to compare datasets. Replicate experiments in multiple labs with standardized reagents. Publish negative results to clarify boundary conditions .

Q. What frameworks ensure ethical and reproducible research on this compound?

属性

IUPAC Name |

5-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYYCZFZTFTKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284963 | |

| Record name | 5-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58416-32-3 | |

| Record name | 5-Chloro-6-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58416-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 39969 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058416323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC39969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。